
1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a wide range of effects on brain function.
Wirkmechanismus
The primary mechanism of action of 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the central nervous system. By increasing the levels of GABA, 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can have a wide range of effects on brain function, including the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the central nervous system. By increasing the levels of GABA, 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This can lead to a wide range of effects on brain function, including the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in brain function. It has also been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life, which makes it suitable for use in animal models. However, there are also some limitations to the use of 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in laboratory experiments. It is a synthetic compound that may have off-target effects, and its effects on GABA metabolism may be influenced by other factors, such as changes in GABA receptor expression or activity.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a potential therapeutic agent for neurological and psychiatric disorders. There is growing evidence to suggest that modulation of GABA function could be a promising approach for the treatment of various disorders, including epilepsy, addiction, anxiety, and depression. Another area of interest is the development of new and more selective inhibitors of GABA transaminase, which could have improved efficacy and fewer off-target effects. Finally, there is a need for further research to elucidate the mechanisms underlying the effects of 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on brain function, including its effects on neurotransmitter systems and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and has been proposed as a potential treatment for drug addiction by modulating the reward pathways in the brain. 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, which could have potential applications in the treatment of anxiety and mood disorders.
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-5-4-6-14(9-12)18-17(21)13-10-16(20)19(11-13)15-7-2-3-8-15/h4-6,9,13,15H,2-3,7-8,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRUSDKIPIFXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)
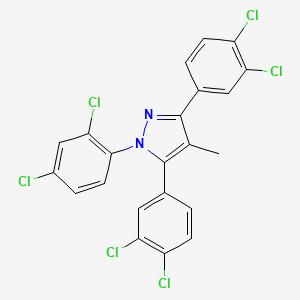
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)
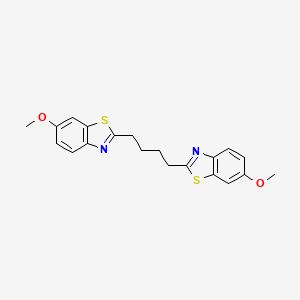
![3-amino-4-(3,4-dimethylphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4654552.png)

![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)
![2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4654593.png)
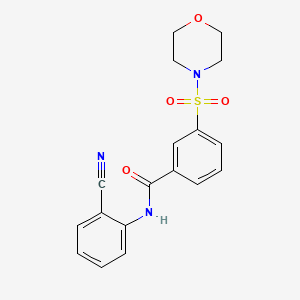
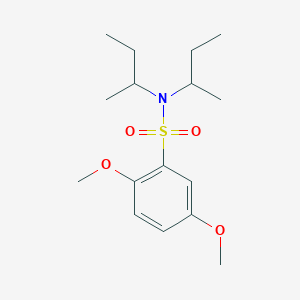
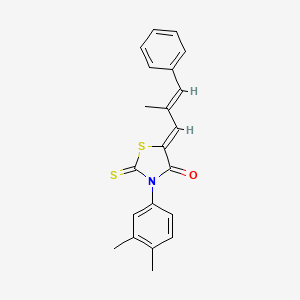
![1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4654622.png)